BRD9539 BRD9539 BRD9539 is an inhibitor of euchromatin histone methyltransferase 2 (EHMT2), also known as G9a, with an IC50 value of 6.3 µM. It inhibits polycomb repressive complex 2 (PRC2) to a similar extent with 54 and 43% activity remaining for G9a and PRC2, respectively, when used at a concentration of 10 µM. It is selective for G9a and PRC2 over SU39H1 and NDMT1 up to a concentration of 40 µM. It is more potent than BRD4770 in enzyme assays but has no activity in cell-based assays when used at concentrations of 5 and 10 µM.
BRD9539 is an inhibitor of euchromatin histone methyltransferase 2 (EHMT2), also known as G9a, with an IC50 value of 6.3 µM.
Brand Name: Vulcanchem
CAS No.: 1374601-41-8
VCID: VC0522005
InChI: InChI=1S/C24H21N3O3/c28-22(18-11-5-2-6-12-18)26-24-25-20-16-19(23(29)30)13-14-21(20)27(24)15-7-10-17-8-3-1-4-9-17/h1-6,8-9,11-14,16H,7,10,15H2,(H,29,30)(H,25,26,28)
SMILES: C1=CC=C(C=C1)CCCN2C3=C(C=C(C=C3)C(=O)O)N=C2NC(=O)C4=CC=CC=C4
Molecular Formula: C24H21N3O3
Molecular Weight: 399.4 g/mol

BRD9539

CAS No.: 1374601-41-8

Cat. No.: VC0522005

Molecular Formula: C24H21N3O3

Molecular Weight: 399.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

BRD9539 - 1374601-41-8

Specification

Description BRD9539 is an inhibitor of euchromatin histone methyltransferase 2 (EHMT2), also known as G9a, with an IC50 value of 6.3 µM. It inhibits polycomb repressive complex 2 (PRC2) to a similar extent with 54 and 43% activity remaining for G9a and PRC2, respectively, when used at a concentration of 10 µM. It is selective for G9a and PRC2 over SU39H1 and NDMT1 up to a concentration of 40 µM. It is more potent than BRD4770 in enzyme assays but has no activity in cell-based assays when used at concentrations of 5 and 10 µM.
BRD9539 is an inhibitor of euchromatin histone methyltransferase 2 (EHMT2), also known as G9a, with an IC50 value of 6.3 µM.
CAS No. 1374601-41-8
Molecular Formula C24H21N3O3
Molecular Weight 399.4 g/mol
IUPAC Name 2-benzamido-1-(3-phenylpropyl)benzimidazole-5-carboxylic acid
Standard InChI InChI=1S/C24H21N3O3/c28-22(18-11-5-2-6-12-18)26-24-25-20-16-19(23(29)30)13-14-21(20)27(24)15-7-10-17-8-3-1-4-9-17/h1-6,8-9,11-14,16H,7,10,15H2,(H,29,30)(H,25,26,28)
Standard InChI Key WPXMEOBILYVKBC-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CCCN2C3=C(C=C(C=C3)C(=O)O)N=C2NC(=O)C4=CC=CC=C4
Canonical SMILES C1=CC=C(C=C1)CCCN2C3=C(C=C(C=C3)C(=O)O)N=C2NC(=O)C4=CC=CC=C4
Appearance Solid powder

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